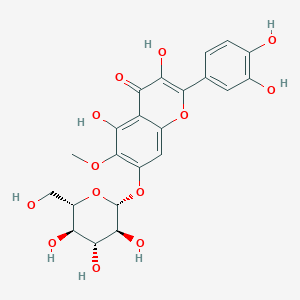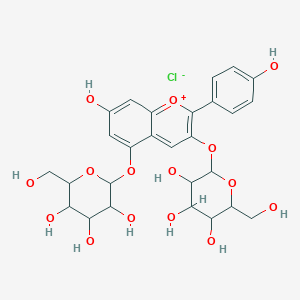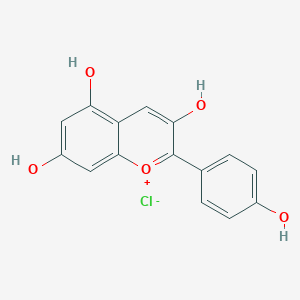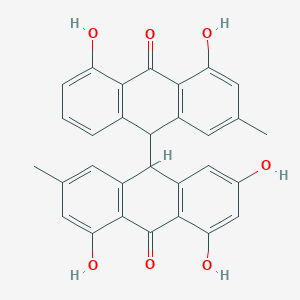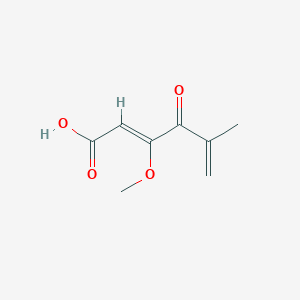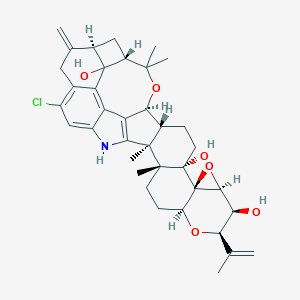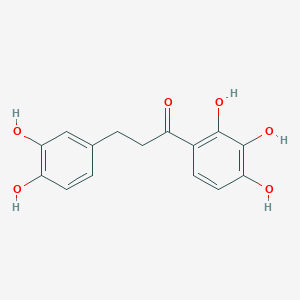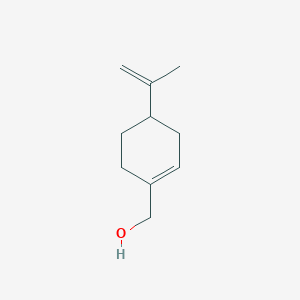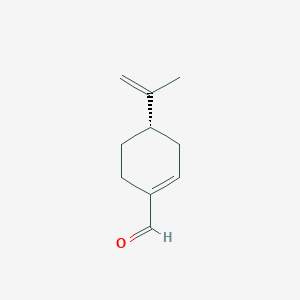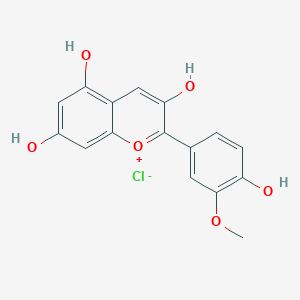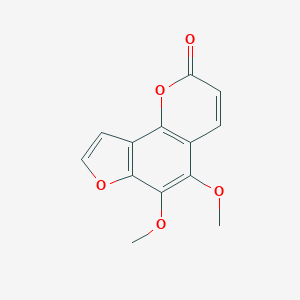
Pimpinellin
Descripción general
Descripción
Pimpinellin is a furocoumarin, a type of compound that is phototoxic and photocarcinogenic . It intercalates DNA and photochemically induces mutations . Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits . Pimpinellin is a component of Angelica dahurica roots which is a medicinal plant widely used in China for the treatment of symptoms related to allergic inflammation .
Synthesis Analysis
The total synthesis of Pimpinellin has been achieved by Au(I)-catalyzed intramolecular hydroarylation (IMHA) of the relevant aryl propiolate esters . These esters were themselves formed by reaction of the corresponding phenols with either 3-(trimethylsilyl)propiolic acid or propiolic acid and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride or dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular formula of Pimpinellin is C13H10O5 . Its molecular weight is 246.22 g/mol .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Pimpinellin .
Physical And Chemical Properties Analysis
Pimpinellin has a molecular weight of 246.22 . It is stored at -20°C in powder form .
Aplicaciones Científicas De Investigación
Inhibition of Platelet Aggregation
Pimpinellin has been found to inhibit collagen-induced platelet aggregation . This effect was observed in a study where pimpinellin pretreatment effectively inhibited collagen-induced platelet aggregation, but did not alter ADP- and thrombin-induced aggregation . Platelets pretreated with pimpinellin showed reduced α granule (CD62) level and secretion of dense granule (ATP release) . Pimpinellin-treated platelets also exhibited decreased clot reaction and TxB2 production .
Regulation of Platelet Activation Pathways
Pimpinellin has been shown to suppress collagen-induced phosphorylation of PI3K-Akt-Gsk3β and PKC/MAPK in platelets . This suggests that pimpinellin can regulate the intracellular signaling pathways involved in platelet activation .
Anti-Inflammatory Effects
Pimpinellin has demonstrated anti-inflammatory effects in macrophages . In vitro studies showed that pimpinellin could inhibit the expression of inflammatory cytokines and signal pathway activation in macrophages by inhibiting overexpression of PARP1 .
Protection Against Sepsis
Pimpinellin has been found to increase the survival rate of LPS-treated mice, thereby preventing LPS-induced sepsis . This protective effect was observed in a study where pimpinellin was found to inhibit LPS-induced macrophage PARP1 and PAR activation .
Promotion of PARP1 Degradation
Pimpinellin has been shown to promote ubiquitin-mediated degradation of PARP1 through RNF146 . This suggests that pimpinellin can regulate the levels of PARP1, a protein involved in DNA repair and cellular stress responses .
Potential Applications in Phytotherapy
Pimpinellin is a coumarin-like compound extracted from the root of Toddalia asiatica . Given its various biological effects, it has potential applications in phytotherapy .
Safety And Hazards
Pimpinellin is phototoxic and photocarcinogenic . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Direcciones Futuras
Methoxyfuranocoumarins, a group of compounds that includes Pimpinellin, are molecules that are constantly being rediscovered, having promising potential for future applications that will hopefully have an impact on human well-being and medical care . They therefore deserve special attention in future, large-scale research .
Propiedades
IUPAC Name |
5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRWZCEKZLBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156831 | |
| Record name | Pimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Soluble in alcohol | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pimpinellin | |
Color/Form |
Off-white needles from methylene chloride/hexane, Yellowish needles | |
CAS RN |
131-12-4 | |
| Record name | Pimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pimpinellidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pimpinellin?
A1: Pimpinellin has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. []
Q2: What spectroscopic data is available for Pimpinellin?
A2: Various spectroscopic techniques have been employed to characterize Pimpinellin, including UV, IR, MS, and 1D and 2D NMR. These techniques provide information about its functional groups, molecular vibrations, fragmentation patterns, and connectivity of atoms within the molecule. [, , , ]
Q3: How does Pimpinellin exert its anti-inflammatory effects?
A3: Research indicates that Pimpinellin can reduce inflammation by promoting the ubiquitination and subsequent degradation of PARP1 (poly(ADP-ribose) polymerase 1) via the E3 ubiquitin ligase RNF146. This mechanism inhibits the overactivation of PARP1 and PAR (poly(ADP-ribose)) formation, both of which are implicated in inflammatory responses, particularly in macrophages. []
Q4: What is the role of Pimpinellin in inhibiting platelet aggregation?
A4: Pimpinellin effectively inhibits collagen-induced platelet aggregation by suppressing the PI3K/Akt pathway. This inhibition reduces granule secretion, including the release of ATP from dense granules and CD62 from α granules, thereby preventing platelet activation and thrombus formation. Notably, Pimpinellin does not impact ADP- or thrombin-induced aggregation, indicating a specific mechanism targeting collagen-mediated platelet activation. []
Q5: Does Pimpinellin exhibit antifungal activity?
A5: Yes, Pimpinellin has demonstrated antifungal activity against various citrus fungal pathogens, including Colletotrichum gloeosporioides. Studies suggest that Pimpinellin disrupts fungal morphology, leading to increased mycelium branching, hyphal deformities, and partial septum disappearance. []
Q6: What is the mechanism behind Pimpinellin's antitumor activity?
A6: While the precise mechanisms are still under investigation, studies suggest Pimpinellin may exert antitumor effects through multiple pathways. Notably, it has shown inhibitory effects on human breast cancer MCF-7 cells, potentially by interfering with cell proliferation and inducing apoptosis. Further research is needed to fully elucidate these mechanisms and identify specific molecular targets. []
Q7: How do structural modifications of Pimpinellin affect its biological activity?
A7: Research on Pimpinellin and related furanocoumarins indicates that subtle structural changes can significantly impact their biological activity. For instance, the presence and position of methoxy groups, as well as the type of substituents on the furan ring, can influence their binding affinity to target proteins and alter their pharmacological profiles. Further SAR studies are crucial to develop Pimpinellin analogs with improved potency and selectivity for specific therapeutic applications. [, , , , ]
Q8: What are the pharmacodynamic effects of Pimpinellin in vivo?
A8: In vivo studies have demonstrated various pharmacodynamic effects of Pimpinellin. For example, it has shown efficacy in reducing fibrinogen levels in a hemorrhagic rat model, suggesting its potential as a hemostatic agent. Furthermore, it has demonstrated protective effects against LPS-induced sepsis in mouse models, highlighting its anti-inflammatory properties in a systemic inflammatory context. [, ]
Q9: What cell-based assays have been used to study the biological activity of Pimpinellin?
A9: Various cell-based assays have been employed to investigate the effects of Pimpinellin. These include assays assessing macrophage inflammation, platelet aggregation, and tumor cell viability. These studies provide valuable insights into the cellular and molecular mechanisms underlying the biological activities of Pimpinellin. [, , ]
Q10: What animal models have been used to evaluate the efficacy of Pimpinellin?
A10: Researchers have utilized various animal models, including rat and mouse models, to evaluate the efficacy of Pimpinellin. These models have been instrumental in demonstrating its potential in treating conditions such as sepsis, thrombosis, and cancer. For instance, Pimpinellin improved survival rates in LPS-induced sepsis in mice and reduced fibrinogen levels in a hemorrhagic rat model. [, ]
Q11: What analytical methods are commonly used to characterize and quantify Pimpinellin?
A11: Several analytical techniques are employed for the characterization and quantification of Pimpinellin, including:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, enables the separation and quantification of Pimpinellin in complex mixtures, such as plant extracts. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of volatile compounds, including Pimpinellin, in various matrices. [, , ]
- Thin-Layer Chromatography (TLC): TLC, often coupled with bioautography, offers a rapid and cost-effective method for the separation and identification of Pimpinellin and assessment of its biological activity. [, ]
Q12: How is the quality of Pimpinellin controlled during development and manufacturing?
A12: Quality control of Pimpinellin involves stringent measures throughout the entire process, from sourcing raw materials to final product formulation. This includes:
- Good Manufacturing Practices (GMP): Adhering to GMP guidelines during manufacturing to ensure the quality, safety, and efficacy of Pimpinellin products. []
Q13: What is the environmental impact of Pimpinellin production?
A13: The environmental impact of Pimpinellin production is an important consideration. While it is a naturally occurring compound, large-scale extraction from plant sources can have ecological consequences. Sustainable practices, such as cultivating plants with high Pimpinellin content, using eco-friendly extraction methods, and minimizing waste generation, are crucial to mitigate any negative environmental impact. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





